

spectroscopic data (NMR, IR) of 4-Formamidobenzoic acid

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Compound of Interest

Compound Name: 4-Formamidobenzoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-Formamidobenzoic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the expected spectroscopic characteristics of **4-Formamidobenzoic acid** ($C_8H_7NO_3$), a derivative of 4-aminobenzoic acid (PABA). Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical basis and practical considerations for structural elucidation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. We will explore the anticipated spectral data, explain the causality behind these predictions, and provide standardized protocols for data acquisition, ensuring a self-validating approach to analysis.

Introduction: The Importance of Spectroscopic Validation

4-Formamidobenzoic acid is a molecule of interest due to its structural relation to PABA, a key building block in various biological and chemical syntheses. Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic techniques like NMR and IR provide unambiguous fingerprints of a molecule's structure. NMR spectroscopy reveals the electronic environment and connectivity of hydrogen and carbon atoms, while IR spectroscopy identifies the specific functional groups present

through their characteristic vibrational frequencies. This guide serves to predict and interpret these spectral signatures for **4-Formamidobenzoic acid**.

Molecular Structure and Key Features

4-Formamidobenzoic acid incorporates three key chemical moieties on a central benzene ring: a carboxylic acid group (-COOH), a secondary amide (formamido, -NHCHO) group, and the aromatic ring itself. The substituents are in a para (1,4) arrangement, which imparts a high degree of symmetry to the molecule. This symmetry is a critical factor in interpreting its NMR spectra.

Below is a diagram of the molecular structure with atom numbering for spectroscopic assignment.

Caption: Molecular structure of **4-Formamidobenzoic acid** with atom numbering.

Proton (¹H) NMR Spectroscopy

Proton NMR is essential for determining the number of distinct proton environments and their neighboring relationships.

Theoretical Principles & Predictions

The ¹H NMR spectrum of **4-Formamidobenzoic acid** is expected to show distinct signals for the aromatic protons, the amide proton, the formyl proton, and the carboxylic acid proton.

- **Aromatic Protons (H2, H3, H5, H6):** Protons on an aromatic ring typically resonate between 6.5 and 8.5 ppm.[1][2] The para-substitution pattern simplifies this region. The protons ortho to the electron-withdrawing carboxylic acid group (H2, H6) will be deshielded and appear downfield, while the protons ortho to the electron-donating formamido group (H3, H5) will be shifted slightly upfield relative to the others. Due to symmetry, H2 is equivalent to H6, and H3 is equivalent to H5. This will result in two distinct signals, both appearing as doublets due to coupling with their single ortho neighbor.[1]
- **Carboxylic Acid Proton (H-COOH):** This proton is highly deshielded and often appears as a broad singlet far downfield, typically above 10 ppm, and its chemical shift can be highly dependent on concentration and solvent.

- Amide Proton (N-H): The N-H proton of a secondary amide typically appears as a singlet between 7.5 and 8.5 ppm. Its chemical shift can also be affected by solvent and temperature.
- Formyl Proton (H-CHO): The proton on the formyl group is expected to appear as a singlet in the region of 8.0-8.5 ppm.

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
H2, H6	~7.9 - 8.1	Doublet	2H	Ortho to electron-withdrawing -COOH group. [1]
H3, H5	~7.6 - 7.8	Doublet	2H	Ortho to electron-donating -NHCHO group. [1]
H (CHO)	~8.2 - 8.4	Singlet	1H	Formyl proton adjacent to nitrogen.
H (N-H)	~8.0 - 9.0	Singlet (broad)	1H	Amide proton, position variable with conditions.
H (COOH)	> 12.0	Singlet (very broad)	1H	Acidic proton, position highly variable.

Standard Experimental Protocol: ^1H NMR

- Sample Preparation: Dissolve 5-10 mg of **4-Formamidobenzoic acid** in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it readily dissolves the compound and allows for the observation of exchangeable protons like -COOH and -N-H.

- Instrument: Utilize a 400 MHz (or higher) NMR spectrometer.[\[3\]](#)
- Acquisition Parameters:
 - Temperature: 298 K.
 - Pulse Program: Standard single-pulse acquisition.
 - Spectral Width: 0-16 ppm.
 - Repetition Time: 3-5 seconds to ensure full relaxation of all protons.
 - Number of Scans: 16-64 scans for good signal-to-noise ratio.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at 2.50 ppm. Integrate all peaks.

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Theoretical Principles & Predictions

Due to the molecule's symmetry, we expect to see 6 distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.

- Aromatic Carbons: Carbons in an aromatic ring typically absorb between 120-150 ppm.[\[2\]](#) The carbons attached to substituents (C1 and C4) will have distinct chemical shifts from the protonated carbons (C2, C3, C5, C6). C1 (attached to -COOH) and C4 (attached to -NHCHO) will be significantly different. By symmetry, C2 is equivalent to C6, and C3 is equivalent to C5.
- Carbonyl Carbons: The carbonyl carbons are the most deshielded. The carboxylic acid carbonyl (C7) is expected around 165-175 ppm, while the amide carbonyl (C8) is typically found in a similar range, often slightly more shielded than ester or acid carbonyls.[\[4\]](#)

Predicted ¹³C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C7 (COOH)	~167	Typical range for an aromatic carboxylic acid carbon.[4]
C8 (CHO)	~160 - 165	Typical range for a secondary amide carbonyl carbon.[4]
C4	~140 - 145	Aromatic carbon attached to nitrogen, deshielded.
C1	~125 - 130	Aromatic carbon attached to the carboxylic group.
C2, C6	~130 - 135	Aromatic CH ortho to the -COOH group.
C3, C5	~115 - 120	Aromatic CH ortho to the -NHCHO group, shielded by the N atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Theoretical Principles & Predictions

The IR spectrum of **4-Formamidobenzoic acid** will be dominated by absorptions from the carboxylic acid and amide functional groups.

- O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in IR spectroscopy. It appears as a very broad absorption over a wide range, typically from 2500 to 3300 cm^{-1} , often obscuring the C-H stretches.[5][6]
- N-H Stretch (Amide): The N-H bond of a secondary amide shows a single, sharp to moderately broad peak in the 3200-3400 cm^{-1} region.[5]
- C-H Stretch (Aromatic): Aromatic C-H stretches appear as weak to medium peaks just above 3000 cm^{-1} .[1][2]

- **C=O Stretch (Carbonyls):** This molecule has two carbonyl groups. The carboxylic acid C=O stretch is expected as a strong, sharp peak around 1710 cm^{-1} .^{[5][7]} The amide C=O stretch (Amide I band) appears at a lower frequency, typically around $1650\text{-}1680\text{ cm}^{-1}$, also as a strong, sharp peak.^{[4][5]}
- **C=C Stretch (Aromatic):** Aromatic ring C=C stretching vibrations result in several sharp peaks of variable intensity in the $1400\text{-}1600\text{ cm}^{-1}$ region.^[1]
- **N-H Bend (Amide):** The "Amide II" band, which arises from N-H bending, is expected around 1530 cm^{-1} for secondary amides.^[4]

Predicted IR Absorption Data

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
2500 - 3300	Strong, Very Broad	O-H stretch (Carboxylic Acid) [5][6]
~3300	Medium, Sharp	N-H stretch (Secondary Amide) [5]
3000 - 3100	Medium, Sharp	Aromatic C-H stretch ^[2]
~1710	Strong, Sharp	C=O stretch (Carboxylic Acid) [5]
~1660	Strong, Sharp	C=O stretch (Amide I Band) ^[4] [5]
1580 - 1610	Medium-Strong	Aromatic C=C stretch ^[1]
~1530	Medium-Strong	N-H bend (Amide II Band) ^[4]
~1300	Strong	C-O stretch (Carboxylic Acid) [5]
1000 - 1200	Medium	C-N stretch ^[5]

Standard Experimental Protocol: IR Spectroscopy

- Sample Preparation: For a solid sample, the Potassium Bromide (KBr) pellet method is standard. Mix ~1 mg of **4-Formamidobenzoic acid** with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Range: 4000 - 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Average 16-32 scans to obtain a high-quality spectrum.
 - Background: A background spectrum (of the KBr pellet or empty ATR crystal) must be collected and automatically subtracted from the sample spectrum.

Integrated Spectroscopic Workflow

The process of confirming the structure of **4-Formamidobenzoic acid** involves an integrated approach, as depicted in the workflow diagram below.

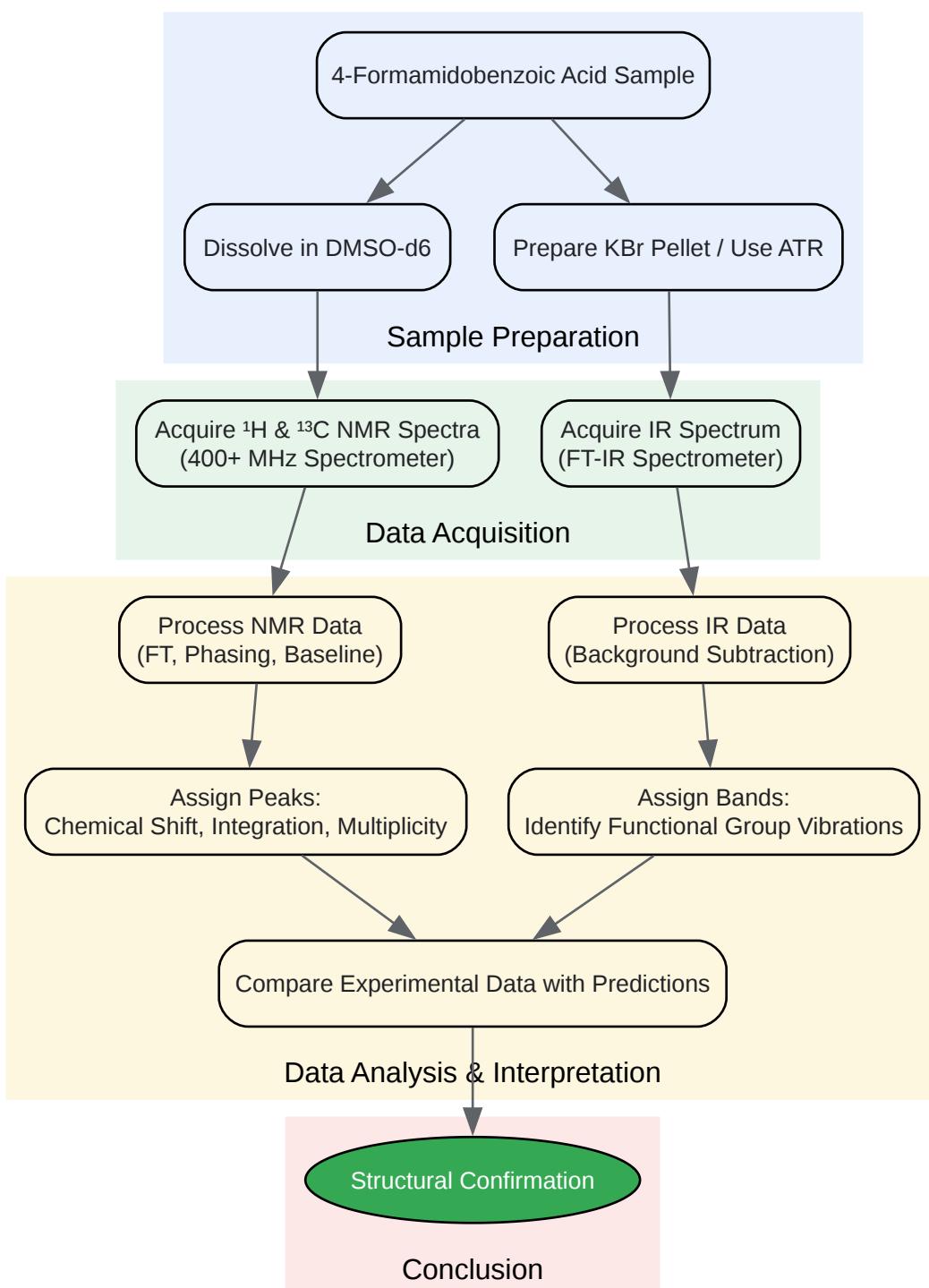


Figure 2: Spectroscopic Characterization Workflow

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Caption: A workflow for the complete spectroscopic analysis of a compound.

Conclusion

The structural elucidation of **4-Formamidobenzoic acid** relies on the synergistic interpretation of ^1H NMR, ^{13}C NMR, and IR spectroscopy. The predicted spectra are characterized by a para-substituted aromatic pattern in the NMR, distinct signals for the three different types of protons (-COOH, -NH, -CHO), and highly characteristic broad O-H and sharp C=O bands in the IR. By following the outlined experimental protocols and comparing the acquired data to these well-established spectroscopic principles, researchers can confidently verify the identity, structure, and purity of their synthesized **4-Formamidobenzoic acid**, ensuring the integrity of their subsequent scientific endeavors.

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